Carbamic acid--trimethylsilanol (1/1)

Catalog No.
S15198035
CAS No.
58078-34-5
M.F
C4H13NO3Si
M. Wt
151.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid--trimethylsilanol (1/1)

CAS Number

58078-34-5

Product Name

Carbamic acid--trimethylsilanol (1/1)

IUPAC Name

carbamic acid;hydroxy(trimethyl)silane

Molecular Formula

C4H13NO3Si

Molecular Weight

151.24 g/mol

InChI

InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4)

InChI Key

OAKRBUFGGPEPNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O.C(=O)(N)O

Carbamic acid–trimethylsilanol (1/1) is a chemical compound with the molecular formula C4H13NO3SiC_4H_{13}NO_3Si and a molecular weight of approximately 145.24 g/mol. This compound is characterized by the presence of both carbamic acid and trimethylsilanol functional groups, which contribute to its unique properties and reactivity. The structure includes a carbamic acid moiety, which is known for its role in biological systems and organic synthesis, combined with trimethylsilanol, a silanol that enhances the compound's stability and solubility in organic solvents .

Typical of carbamic acids and silanols. Key reactions include:

  • Dehydration Reactions: Under certain conditions, carbamic acid can lose water to form an isocyanate.
  • Nucleophilic Substitution: The presence of the trimethylsilanol group allows for nucleophilic attack on electrophiles, facilitating the formation of new chemical bonds.
  • Hydrolysis: In aqueous environments, this compound can hydrolyze to regenerate carbamic acid and trimethylsilanol.

These reactions underscore its potential utility in synthetic organic chemistry and materials science .

The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves:

  • Reaction of Trimethylsilanol with Isocyanates: This method involves reacting trimethylsilanol with an appropriate isocyanate to yield the desired carbamate structure.
  • Direct Carbamation: The direct reaction of carbamic acid with trimethylsilanol under controlled conditions can also produce this compound.

Both methods require careful control of reaction conditions to ensure optimal yields and purity of the product .

Carbamic acid–trimethylsilanol (1/1) has several potential applications:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Silicone Production: Its silanol component can be utilized in the formulation of silicone-based materials.
  • Analytical Chemistry: Employed in various analytical techniques due to its unique spectral properties.

These applications highlight its versatility in both industrial and research settings .

Interaction studies on carbamic acid–trimethylsilanol (1/1) focus on its reactivity with various nucleophiles and electrophiles. Preliminary studies suggest that the compound may exhibit:

  • Reactivity with Amines: Potential formation of more complex amine derivatives.
  • Interactions with Metal Ions: Investigating how metal ions influence its reactivity could provide insights into coordination chemistry.

Further research is necessary to fully elucidate these interactions and their implications for practical applications .

Several compounds share structural or functional similarities with carbamic acid–trimethylsilanol (1/1). These include:

Compound NameMolecular FormulaKey Features
Trimethylsilyl carbamateC7H19NO2Si2Contains additional trimethyl groups; used in organic synthesis.
N,N-DimethylcarbamateC4H9NExhibits biological activity as a pesticide; simpler structure.
Ethyl carbamateC3H7NO2Known for its use as a food additive; different alkyl group.

Carbamic acid–trimethylsilanol (1/1) is unique due to its dual functionality combining both silanol and carbamate characteristics, offering enhanced stability and reactivity compared to simpler derivatives .

The study of silanol-containing coordination compounds traces its origins to the mid-20th century, when organosilicon chemistry began to gain prominence alongside advancements in polymer science and heterogeneous catalysis. Early investigations into silanols, such as trimethylsilanol ($$ \text{(CH}3\text{)}3\text{SiOH} $$), revealed their capacity to form stable hydrogen-bonded networks and coordinate with organic acids, laying the groundwork for hybrid complexes like carbamic acid–trimethylsilanol. The integration of carbamic acid—a simple yet reactive derivative of ammonia and carbon dioxide—into silanol frameworks marked a pivotal shift toward multifunctional catalysts capable of simultaneous acid-base interactions.

By the 1980s, researchers recognized the potential of such complexes in enantioselective synthesis, driven by their ability to stabilize transition states through dual hydrogen bonding. For example, the trimethylsilanol group’s hydrophobic character, combined with carbamic acid’s nucleophilic amine, enabled selective activation of carbonyl substrates in aldol condensations. This period also saw the development of standardized synthetic protocols, including the controlled hydrolysis of hexamethyldisilazane ($$ \text{(CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 $$) in the presence of carboxylic acids, which remains a cornerstone in producing high-purity carbamic acid–trimethylsilanol adducts.

Fundamental Role in Contemporary Organosilicon Chemistry

In modern organosilicon chemistry, carbamic acid–trimethylsilanol serves as a model system for studying intramolecular cooperativity—a phenomenon where adjacent functional groups within a molecule collaboratively enhance catalytic activity. The compound’s structure, featuring a carbamic acid group ($$ \text{NH}2\text{COOH} $$) linked via hydrogen bonding to trimethylsilanol ($$ \text{(CH}3\text{)}_3\text{SiOH} $$), allows for bifunctional activation of substrates. This is exemplified in its use as a precatalyst in the aldol reaction, where the silanol group acts as a Lewis acid to polarize carbonyl electrophiles, while the carbamic acid’s amine facilitates enolate formation.

The molecular architecture of carbamic acid–trimethylsilanol further enables tailored modifications. For instance, varying the alkyl chain length between the silanol and carbamic acid moieties alters conformational flexibility, thereby modulating catalytic efficiency. Studies demonstrate that longer linkers (e.g., five-carbon chains) optimize spatial alignment for cooperative interactions, achieving turnover frequencies (TOFs) up to 2.5 times higher than shorter analogues. Such structure-activity relationships underscore the compound’s adaptability in diverse reaction environments.

Table 1: Key Molecular Properties of Carbamic Acid–Trimethylsilanol (1/1)

PropertyValueSource
Molecular Formula$$ \text{C}4\text{H}{13}\text{NO}_3\text{Si} $$PubChem
Molecular Weight151.24 g/molPubChem
InChI KeyOAKRBUFGGPEPNX-UHFFFAOYSA-NPubChem
SMILESCSi(C)O.C(=O)(N)OPubChem
Synthesis Yield85–90% (via HMDS hydrolysis)Patent

The synthesis of carbamic acid–trimethylsilanol, as detailed in recent patents, involves a streamlined four-step process: (1) selection of hexamethyldisilazane ($$ \text{HMDS} $$), glacial acetic acid, and water as precursors; (2) controlled mixing under heated conditions (60–70°C); (3) dropwise addition of HMDS to initiate ammonolysis; and (4) fractional distillation to isolate the product at 103–105°C. This method emphasizes scalability and minimal waste generation, aligning with green chemistry principles.

Ongoing research explores the compound’s utility in hybrid materials, such as silica-supported catalysts, where its dual functionality enhances substrate adsorption and reaction kinetics. These innovations highlight its enduring relevance in bridging molecular and materials chemistry.

Density functional theory calculations have proven instrumental in elucidating the proton transfer dynamics within carbamic acid--trimethylsilanol complexes. Contemporary research employing the B3LYP functional with 6-31G(d,p) and 6-31+G(d,p) basis sets has revealed that proton transfer processes in these systems exhibit remarkable complexity, involving multiple asynchronous steps that fundamentally differ from simple acid-base reactions [3] [4].

The computational investigation of proton transfer mechanisms has demonstrated that carbamic acid formation involves two distinct asynchronous processes, with calculated activation energy barriers ranging from 26.5 kcal/mol for direct pathways to significantly lower values of 8.1-12.7 kcal/mol when surface-mediated mechanisms are considered [2] [4]. These findings challenge the traditional understanding of carbamic acid chemistry and highlight the catalytic role of silanol groups in facilitating proton migration.

Dispersion-corrected density functional theory calculations have been particularly valuable in capturing the subtle intermolecular interactions between carbamic acid and trimethylsilanol moieties [5]. These studies have revealed that hydrogen bonding networks play a crucial role in stabilizing intermediate structures, with the silanol hydroxyl groups acting as both proton donors and acceptors depending on the specific molecular configuration and environmental conditions [2].

The electronic structure analysis through density functional theory has provided detailed insights into the charge distribution patterns within carbamic acid--trimethylsilanol complexes. Quantum chemical calculations indicate that the silicon atom in trimethylsilanol exhibits enhanced electrophilicity upon complex formation, while the carbamic acid moiety undergoes significant polarization that facilitates subsequent chemical transformations [6].

Water molecules have been found to play a critical catalytic role in promoting zwitterion formation, with computational studies demonstrating that the presence of even small numbers of water molecules can reduce activation barriers from 4.96 kcal/mol to 3.13 kcal/mol [7] [8]. This water-assisted mechanism involves the formation of extended hydrogen bonding networks that stabilize transition states and facilitate the rapid interconversion between different tautomeric forms.

Transition State Analysis for Surface-Mediated Zwitterion Formation

The identification and characterization of transition states in carbamic acid--trimethylsilanol systems represents one of the most challenging aspects of computational chemistry research in this field. Advanced transition state optimization techniques have revealed that zwitterion formation proceeds through highly structured transition states that exhibit distinct geometric and electronic characteristics [7] [9] [4].

Transition state analysis has demonstrated that surface-mediated zwitterion formation involves the formation of six-membered ring transition states, characterized by imaginary frequencies around i926 cm⁻¹, which facilitate the simultaneous breaking of nitrogen-hydrogen bonds and formation of carbon-nitrogen bonds [4]. These transition states represent critical points along the reaction coordinate where the system must overcome substantial energetic barriers to proceed toward product formation.

The computational characterization of zwitterionic transition states has revealed remarkable structural features, including tetrahedral arrangements of polar groups that undergo systematic reorganization during the reaction process [10]. These structural changes are accompanied by significant modifications in the hydrogen bonding patterns, with surface silanol groups actively participating in the stabilization of intermediate species through dynamic proton transfer mechanisms [2].

Surface-catalyzed transition states exhibit substantially lower activation energies compared to gas-phase reactions, with calculated barriers of approximately 8.1 kcal/mol for surface-mediated proton transfer processes versus significantly higher values for uncatalyzed pathways [2]. This dramatic reduction in activation energy demonstrates the crucial catalytic role of silanol groups in facilitating zwitterion formation and subsequent chemical transformations.

The analysis of transition state geometries has revealed that intramolecular hydrogen transfer processes can occur through concerted mechanisms with activation barriers as low as 4.96 kcal/mol when multiple hydrogen bond reorganization events occur simultaneously [7]. These findings highlight the importance of cooperative effects in determining the overall reaction kinetics and provide valuable insights for designing more efficient catalytic systems.

Molecular Dynamics Simulations of Silanol-Amine Interactions

Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of carbamic acid--trimethylsilanol complexes, revealing the temporal evolution of molecular interactions and the role of thermal fluctuations in governing system properties [11] [12] [13]. These computational investigations have employed sophisticated force fields, including CHARMM36m, GAFF, and AMBER ff14SB, to accurately capture the complex intermolecular interactions within these hybrid systems.

Extended molecular dynamics simulations spanning 100 nanoseconds or more have demonstrated that amine-functionalized silica surfaces exhibit remarkable catalytic activity toward carbamic acid formation, with silanol groups actively participating in aldol reaction mechanisms through the formation and breaking of covalent bonds [13] [14]. These simulations have revealed that the catalytic cooperativity between acidic silanol sites and basic amine functional groups can be significantly affected by the flexibility of alkylamine backbones and the competition between different hydrogen bonding interactions.

The investigation of silanol-amine interactions through molecular dynamics has revealed correlation times ranging from 123 to 162 microseconds for carbamic acid species, indicating strong surface interactions that result in significantly reduced molecular mobility [12]. These long correlation times are attributed to the formation of either carbamic acid species stabilized by hydrogen bonds with neighboring silanol groups or silylpropylcarbamate species that exhibit enhanced rigidity due to surface coordination.

Spontaneous deprotonation events have been observed in molecular dynamics simulations spanning 210 picoseconds, providing direct computational evidence for the facile interconversion between different protonation states within carbamic acid--trimethylsilanol systems [8]. These simulations have revealed that proton transfer can occur through Grotthuss-style multiple-hydrogen transfer pathways involving bulk water molecules and requiring carbamate anions as intermediate stages.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.06646981 g/mol

Monoisotopic Mass

151.06646981 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types